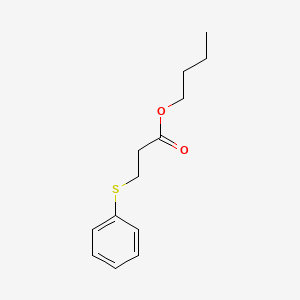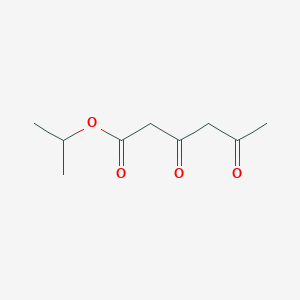
Propan-2-yl 3,5-dioxohexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propan-2-yl 3,5-dioxohexanoate is an organic compound with the molecular formula C9H14O4. It is a derivative of hexanoic acid and is characterized by the presence of two keto groups at the 3rd and 5th positions of the hexanoate chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 3,5-dioxohexanoate typically involves the esterification of 3,5-dioxohexanoic acid with isopropanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. The product is then purified through distillation or recrystallization to obtain the desired purity.
化学反应分析
Types of Reactions
Propan-2-yl 3,5-dioxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Diols.
Substitution: Amides or other esters.
科学研究应用
Propan-2-yl 3,5-dioxohexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of Propan-2-yl 3,5-dioxohexanoate involves its interaction with various molecular targets. The keto groups in the compound can participate in hydrogen bonding and other interactions with enzymes and proteins, affecting their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.
相似化合物的比较
Similar Compounds
Ethyl 3,5-dioxohexanoate: Similar structure but with an ethyl ester group instead of an isopropyl group.
Methyl 3,5-dioxohexanoate: Similar structure but with a methyl ester group.
Uniqueness
Propan-2-yl 3,5-dioxohexanoate is unique due to its isopropyl ester group, which can influence its reactivity and interactions compared to other esters. The presence of two keto groups also makes it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
116967-25-0 |
|---|---|
分子式 |
C9H14O4 |
分子量 |
186.20 g/mol |
IUPAC 名称 |
propan-2-yl 3,5-dioxohexanoate |
InChI |
InChI=1S/C9H14O4/c1-6(2)13-9(12)5-8(11)4-7(3)10/h6H,4-5H2,1-3H3 |
InChI 键 |
GUWCFAMYMMARHC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(=O)CC(=O)CC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


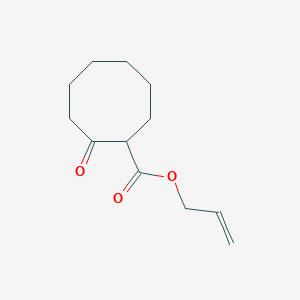

![1-Methoxy-1-[(1-methoxy-2,2-dimethylpropyl)disulfanyl]-2,2-dimethylpropane](/img/structure/B14304093.png)
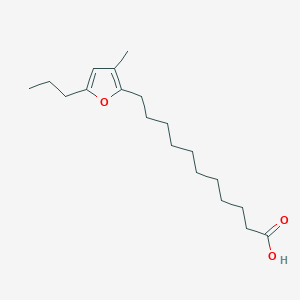
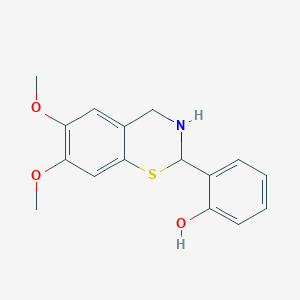

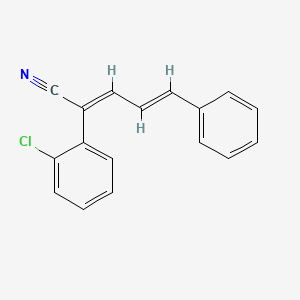
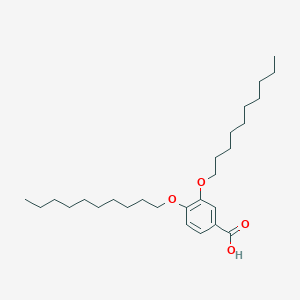
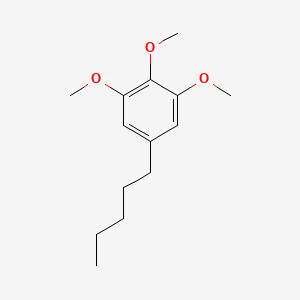
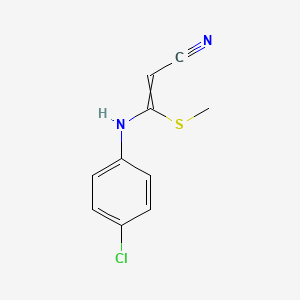
![Pyridinium, 4-[2-(4-hydroxyphenyl)ethenyl]-1-methyl-](/img/structure/B14304130.png)
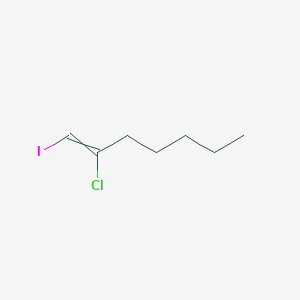
![N-[4-(2,6-Dioxopiperidin-3-yl)phenyl]acetamide](/img/structure/B14304152.png)
